An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethoxy-3-nitroaniline: Properties, Synthesis, and Applications
Abstract
4-Ethoxy-3-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of an amine, a nitro group, and an ethoxy ether on a benzene ring provides a rich platform for chemical modifications. This guide offers an in-depth exploration of the fundamental properties, logical synthesis pathways, and prospective applications of 4-Ethoxy-3-nitroaniline, designed for researchers, chemists, and professionals in the fields of drug discovery and materials science. While specific experimental data for this particular isomer is not extensively documented, this paper synthesizes information from closely related analogs and established chemical principles to provide a robust and practical overview.
Core Chemical Identity and Physicochemical Profile
4-Ethoxy-3-nitroaniline, identified by the CAS Number 1777-87-3 , is a distinct isomer within the nitroaniline family.[1][2][3] The strategic placement of its functional groups dictates its chemical behavior and synthetic utility. The electron-donating ethoxy and amino groups, contrasted with the powerful electron-withdrawing nitro group, create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Data | Source |
| IUPAC Name | 4-ethoxy-3-nitroaniline | PubChem |
| CAS Number | 1777-87-3 | Arctom, BLD Pharm[2][3] |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem, AKSci[1] |
| Molecular Weight | 182.18 g/mol | PubChem, AKSci[1] |
| MDL Number | MFCD00036065 | BLD Pharm[3] |
| SMILES | CCOC1=C(C=C(C=C1)N)[O-] | Arctom[2] |
dot graph "2D_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=602788&t=l", imagescale=true, label=""]; c [ pos="0,0!" ]; }
Figure 1: 2D Structure of 4-Ethoxy-3-nitroaniline A visual representation of the molecule's structural formula.
Table 2: Physicochemical Properties
| Property | Value | Notes and References |
| Melting Point | Data not available | Multiple chemical suppliers report no available data.[4][5] For comparison, the related compound 4-nitroaniline has a melting point of 146-149 °C. |
| Boiling Point | Data not available | For comparison, the related compound 4-nitroaniline has a boiling point of 332 °C. |
| Solubility | Data not available | By analogy to other nitroanilines, it is expected to have limited solubility in water but be soluble in polar organic solvents like ethanol, methanol, and acetone. The solubility of related N-ethyl-4-nitroaniline is noted in such polar solvents.[1] |
| Appearance | Not specified | Nitroaniline compounds are typically yellow to orange or red crystalline solids. |
Strategic Synthesis: A Logic-Driven Protocol
The synthesis of 4-Ethoxy-3-nitroaniline is most logically achieved through a multi-step process starting from the readily available 4-ethoxyaniline (p-phenetidine). Direct nitration of an aniline is often problematic, leading to oxidation and the formation of undesired byproducts, and can present an explosion hazard.[6] Therefore, a protection strategy for the highly activating amino group is paramount for achieving regioselective control and a clean reaction profile.
The most effective and field-proven approach involves the acetylation of the amino group, followed by a controlled electrophilic aromatic substitution (nitration), and concluding with the deprotection (hydrolysis) of the acetyl group to yield the target aniline.
Figure 2: Synthetic Pathway Overview A three-step synthesis workflow for 4-Ethoxy-3-nitroaniline.
Causality Behind Experimental Choices:
-
Protection (Acetylation) : The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group (-NH₂). This moderation prevents over-nitration and oxidative side reactions. The bulky acetyl group also provides steric hindrance, which can influence the regioselectivity of the subsequent nitration step.
-
Nitration : The nitrating mixture (HNO₃ in H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the 4-ethoxyacetanilide ring guide the incoming electrophile. The ethoxy group is a strong ortho-, para-director, and the acetamido group is also an ortho-, para-director. The position ortho to the ethoxy group (C3) and meta to the acetamido group is sterically accessible and electronically activated, making it a highly favored site for nitration.[7]
-
Deprotection (Hydrolysis) : Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the primary amino functionality to yield the final product.[7]
Detailed Experimental Protocol (Representative Method)
This protocol is a representative procedure based on established methods for the nitration of substituted acetanilides and should be adapted and optimized under appropriate laboratory conditions.[8][9]
Step 1: Synthesis of 4-Ethoxyacetanilide (Protection)
-
In a 250 mL flask, combine 4-ethoxyaniline (0.1 mol) with 50 mL of water and 10 mL of concentrated hydrochloric acid. Stir until a clear solution is formed.
-
Add a solution of sodium acetate trihydrate (0.15 mol) in 50 mL of water.
-
While stirring vigorously, add acetic anhydride (0.12 mol) dropwise.
-
Continue stirring for 30 minutes. The 4-ethoxyacetanilide product will precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Retain for the next step.
Step 2: Nitration of 4-Ethoxyacetanilide
-
To a 100 mL flask, add the dried 4-ethoxyacetanilide (0.05 mol) and 15 mL of glacial acetic acid. Stir to dissolve, warming gently if necessary.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly and with continuous stirring, add 15 mL of cold, concentrated sulfuric acid.
-
Prepare the nitrating mixture by cautiously adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in a separate ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture slowly over 200 g of crushed ice with stirring. The crude N-acetyl-4-ethoxy-3-nitroaniline will precipitate.
-
Collect the yellow solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
Step 3: Hydrolysis to 4-Ethoxy-3-nitroaniline (Deprotection)
-
Transfer the wet, crude product from the previous step to a 250 mL round-bottom flask.
-
Add 50 mL of 70% sulfuric acid (prepared by cautiously adding 35 mL of concentrated H₂SO₄ to 15 mL of water).
-
Heat the mixture under reflux for 30-45 minutes, or until the solid has completely dissolved.
-
Cool the resulting solution and pour it into 250 mL of cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is alkaline, which will precipitate the free amine.
-
Collect the 4-Ethoxy-3-nitroaniline product by vacuum filtration, wash thoroughly with water to remove residual salts, and dry.
-
The final product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Reactivity and Potential Applications
The utility of 4-Ethoxy-3-nitroaniline stems from the distinct reactivity of its functional groups, making it a valuable precursor in several industrial and research domains.
Intermediate for Azo Dyes
The primary and most established application for nitroanilines is in the synthesis of azo dyes.[10][11] The amino group on 4-Ethoxy-3-nitroaniline can be readily converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[12][13] This diazonium salt is a weak electrophile that can then undergo an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline, to form a highly conjugated azo compound.
Figure 3: Azo Dye Synthesis Pathway General workflow for producing an azo dye from 4-Ethoxy-3-nitroaniline.
The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazonium component (4-Ethoxy-3-nitroaniline) and the coupling component. The ethoxy and nitro groups on the aniline ring will modify the electronic properties of the final dye, influencing its color, lightfastness, and affinity for different fibers.[14]
Precursor in Pharmaceutical Synthesis
Substituted nitroanilines are important building blocks in the pharmaceutical industry.[11][15] The nitro group can be selectively reduced to a second amino group, creating a substituted phenylene-diamine. This diamine scaffold is a common feature in many biologically active molecules. Furthermore, the existing amino group can be modified through various reactions (e.g., acylation, alkylation) to build more complex molecular architectures. While specific drugs derived from 4-Ethoxy-3-nitroaniline are not prominent in the literature, related structures have been investigated for activities such as anticonvulsant properties.[16] Its structural motifs suggest it could serve as a starting material for novel therapeutic agents.
Safety, Handling, and Toxicology
Specific toxicological data for 4-Ethoxy-3-nitroaniline (CAS 1777-87-3) is not widely available.[4] However, based on the known hazards of its structural isomers and related nitroaniline compounds, it must be handled with significant caution.
General Hazards of Nitroanilines:
-
Toxicity : Nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage : Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia), liver, and kidneys.
-
Irritation : They can cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard : Many nitroanilines are harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Given the lack of specific data, it is imperative to treat 4-Ethoxy-3-nitroaniline with the same level of care as other toxic nitroaromatic compounds.
Conclusion
4-Ethoxy-3-nitroaniline is a strategically substituted aromatic intermediate with clear and logical pathways for its synthesis. While detailed characterization and application data for this specific isomer are sparse in public-domain literature, its structural features strongly support its potential as a valuable precursor, particularly in the synthesis of specialized azo dyes and as a scaffold for pharmaceutical research. The synthetic protocols derived from established organic chemistry principles provide a reliable foundation for its laboratory-scale preparation. As with all nitroaromatic compounds, rigorous safety protocols are essential when handling this chemical. Further research into the specific properties and applications of this molecule would be a valuable contribution to the fields of materials and medicinal chemistry.
References
-
PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4: Preparation of 4-Nitroacetanilide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Pharma Synthesis: Leveraging 4-Fluoro-3-nitroaniline as an Intermediate. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. Retrieved from [Link]
-
Scribd. (n.d.). Exp 4 - P-Nitro Acetanilide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
California State University, Northridge. (n.d.). DYES & DYEING. Retrieved from [Link]
-
Chegg. (2017, August 12). A lab experiment was conducted to synthesize an Azo Dye with 4-nitroaniline.... Retrieved from [Link]
-
Chegg. (2023, April 30). Predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acetyl-4-ethoxy-3-nitroaniline.... Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
NileRed. (2024, September 29). Making the First Azo Dye [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Retrieved from [Link]
Sources
- 1. 1777-87-3 4-Ethoxy-3-nitroaniline AKSci 5943AD [aksci.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1777-87-3|4-Ethoxy-3-nitroaniline|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. Buy Dalda (EVT-403539) | 68425-36-5 [evitachem.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. magritek.com [magritek.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 13. youtube.com [youtube.com]
- 14. Solved A lab experiment was conducted to synthesize an Azo | Chegg.com [chegg.com]
- 15. nbinno.com [nbinno.com]
- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]





